1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Overview
Description
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a diarylethene derivative known for its photochromic properties. This compound can undergo reversible transformations between two forms when exposed to ultraviolet (UV) light and visible light. The ability to switch between these forms makes it a valuable molecule in various scientific and industrial applications, particularly in the field of molecular electronics and optical data storage .
Scientific Research Applications
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a wide range of applications in scientific research:
Molecular Electronics: Used as an optical molecular switch in nanoscale electronic devices.
Optical Data Storage: Employed in rewritable optical data storage systems due to its reversible photochromic properties.
Biological Imaging: Potential use in biological imaging as a fluorescent marker.
Photopharmacology: Investigated for use in photopharmacology, where light-induced changes in the compound can modulate biological activity.
Mechanism of Action
Target of Action
It’s known that the compound is a type of diarylethene, which are often used in optical molecular switches .
Mode of Action
The compound operates as an optical molecular switch, changing its state in response to different types of light . Ultraviolet radiation or visible light can convert these optical molecular switches from closed form to open form . The conductivity changes from off state (low conductivity) to on state (high conductivity) as the molecule changes from open form to closed form .
Biochemical Pathways
The change in conductivity suggests that it could influence electron transport pathways when used in molecular electronics .
Result of Action
The primary result of the compound’s action is a change in conductivity, which is crucial for its function as an optical molecular switch . The best switching performance is obtained on the gold surface at the hollow site .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of light exposure (ultraviolet radiation or visible light) can determine the state of the molecular switch . Additionally, the type of electrode surface (Platinum, Gold, and Silver) and attachment sites can also affect its performance .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene typically involves the following steps:
Preparation of 2,4-dimethyl-5-phenyl-3-thienyl: This intermediate is synthesized through a series of reactions starting from commercially available thiophene derivatives.
Formation of the cyclopentene ring: The intermediate is then reacted with hexafluorocyclopentene under specific conditions to form the desired diarylethene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene undergoes several types of chemical reactions:
Photochromic Reactions: The compound exhibits reversible photochromism, switching between open-ring and closed-ring forms upon exposure to UV and visible light.
Substitution Reactions: The phenyl and thienyl groups can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
UV Light: Used to induce the ring-closing reaction.
Visible Light: Used to induce the ring-opening reaction.
Electrophiles/Nucleophiles: Used in substitution reactions to modify the phenyl and thienyl groups.
Major Products
Closed-ring Isomer: Formed upon UV irradiation.
Open-ring Isomer: Formed upon exposure to visible light.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene: A closely related diarylethene derivative with similar photochromic properties.
2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile: Another diarylethene derivative used as an optical molecular switch.
Uniqueness
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is unique due to its high thermal and optical stability, high fatigue resistance, and versatile functional properties. These characteristics make it particularly suitable for applications in molecular electronics and optical data storage .
Properties
IUPAC Name |
3-[2-(2,4-dimethyl-5-phenylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,4-dimethyl-5-phenylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22F6S2/c1-15-21(17(3)36-25(15)19-11-7-5-8-12-19)23-24(28(32,33)29(34,35)27(23,30)31)22-16(2)26(37-18(22)4)20-13-9-6-10-14-20/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZAFEDVNIEMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3C)C4=CC=CC=C4)C)C)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22F6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443914 | |
Record name | 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172612-67-8 | |
Record name | 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is photochromism, and how does 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene exhibit this property?
A1: Photochromism refers to the reversible transformation of a chemical species between two forms upon exposure to light, leading to a change in color. this compound belongs to the diarylethene family of photochromic compounds. It transitions between an open-ring form and a closed-ring form upon irradiation with specific wavelengths of light. This transformation alters its light absorption properties, leading to a noticeable color change. [, , , , , , ]
Q2: How does the surrounding environment influence the photochromic behavior of this compound?
A2: Research demonstrates that the photochromic properties of this compound are sensitive to the surrounding environment. For instance, studies have shown that its photoisomerization quantum yields and absorption spectra can be affected by the polarity and rigidity of the surrounding medium, such as when incorporated into bile salt aggregates or cyclodextrin complexes. [, ]
Q3: Can the photochromic properties of this compound be harnessed for practical applications?
A3: Yes, the reversible photoisomerization of this compound holds promise for various applications. Studies have explored its use in:
- Photochromic coatings: It can be incorporated into organic-inorganic hybrid coatings to create films that change color upon light exposure, potentially useful for smart windows or displays. [, ]
- Adhesion enhancement: Its photoisomerization can significantly enhance the adhesion of polymers like polystyrene to glass surfaces, offering potential in adhesive technologies. []
- Optical devices: When incorporated into a crystal structure, its photomechanical response can be used to manipulate light propagation and create dynamic optical gratings. []
- Switchable CPL materials: When co-assembled with specific chiral gelators and fluorescent molecules, it can form supramolecular gels exhibiting switchable circularly polarized luminescence controlled by light, offering potential for advanced optical materials. []
Q4: How can researchers measure and quantify the photochromic activity of this compound?
A4: Researchers employ various techniques to characterize and quantify the photochromic behavior of this compound:
- UV-Vis spectroscopy: This technique is commonly used to monitor the changes in absorbance spectra upon irradiation with different wavelengths of light, allowing researchers to determine the kinetics of photoisomerization and calculate quantum yields. [, ]
- Laser Flash Photolysis: This technique enables the study of transient species formed during photoisomerization, providing insights into the reaction mechanism and kinetics. []
- Fluorescence spectroscopy: This technique is particularly useful when studying systems where this compound interacts with fluorescent molecules, allowing researchers to investigate energy transfer processes and their dependence on the photochromic state. []
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